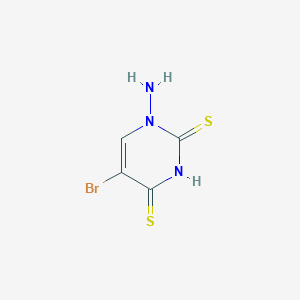
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- typically involves the reaction of a brominated pyrimidine derivative with a thiourea compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to a thiol or thioether.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyrimidinedithione derivatives.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of novel materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s ability to form stable complexes with metal ions may also play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-chloro-
- 2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-iodo-
Uniqueness
2,4(1H,3H)-Pyrimidinedithione, 1-amino-5-bromo- is unique due to the presence of both bromine and sulfur atoms in its structure, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
143452-26-0 |
|---|---|
Molecular Formula |
C4H4BrN3S2 |
Molecular Weight |
238.1 g/mol |
IUPAC Name |
1-amino-5-bromopyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H4BrN3S2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |
InChI Key |
ITMSBKQEIFANNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NC(=S)N1N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


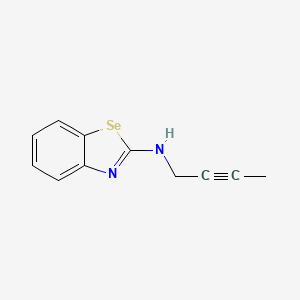

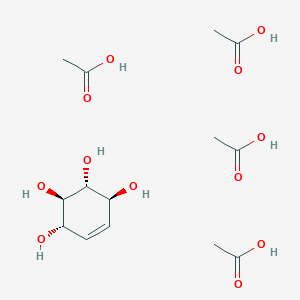
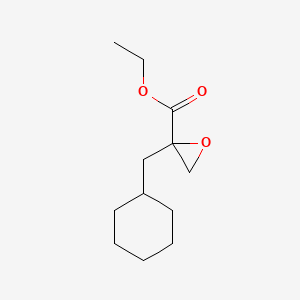

![[(1-Bromo-2-phenylethenyl)selanyl]benzene](/img/structure/B12564462.png)
![[1-(2,3-Diphenylphenyl)-2,2-bis(2,4,6-trimethylphenyl)ethenyl] phosphate](/img/structure/B12564465.png)
![1-Hydroxy-N-[4-(methanesulfonyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12564469.png)
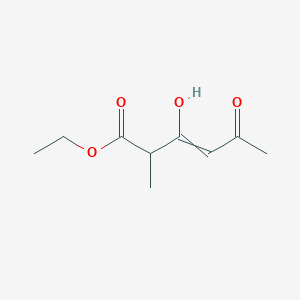
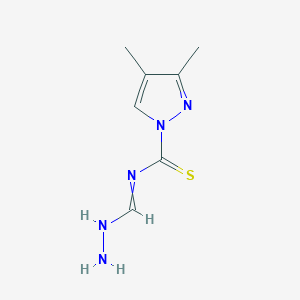
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
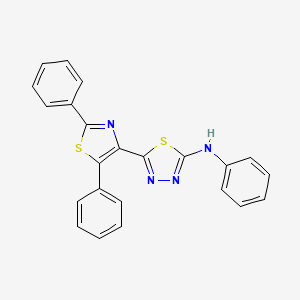
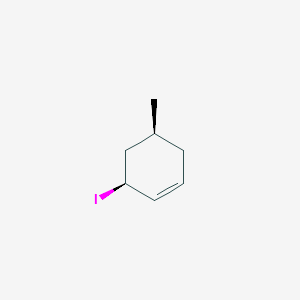
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
